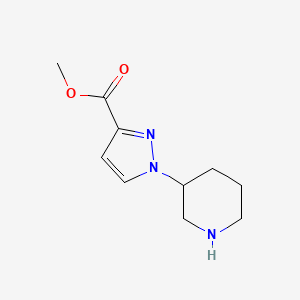

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a piperidin-3-yl group and at the 3-position with a methyl ester. This structure combines the pyrazole ring’s aromatic stability with the piperidine moiety’s conformational flexibility and basicity, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of piperidine derivatives with pyrazole carboxylates. One common method includes the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex, leading to the formation of cyclic amines, including piperidines . Another method involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and scalable processes. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched piperidines in good yields and high diastereoselectivities . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Aromatic vs. Aliphatic Substituents

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate (CAS 2108305-59-3):

- Methyl 1-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate: Substituent: A triazole sulfanyl group linked to the pyrazole via a methylene bridge. Molecular formula: C₉H₁₂N₆O₂S; molecular weight: 263.21 g/mol .

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate :

- Substituent: A piperidin-3-yl group, which introduces a basic nitrogen atom.

- Expected properties: Enhanced solubility in polar solvents compared to purely aromatic analogs due to the piperidine’s protonation capability.

Halogenated Derivatives

- Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS 1001500-25-9): Substituent: A bromo-chloro-phenoxy group. Molecular weight: 345.57 g/mol .

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS 916033-35-7):

Physicochemical Properties

*Estimated based on molecular formula C₁₀H₁₃N₃O₂.

Key Differentiators

Solubility : The piperidin-3-yl group likely enhances aqueous solubility over halogenated or purely aromatic derivatives.

Conformational Flexibility : The piperidine ring allows for dynamic binding modes in enzyme active sites, a feature absent in rigid analogs like pyridyl-pyrazoles .

Biological Activity

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole carboxylates. The structural characterization can be performed using various spectroscopic methods, including NMR and mass spectrometry, confirming the integrity of the compound and its functional groups.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine + Pyrazole Carboxylate | Formation of intermediate |

| 2 | Methylation (e.g., using methyl iodide) | Final product: this compound |

2.1 Antiparasitic Activity

Research indicates that derivatives of pyrazoles exhibit varying degrees of antiparasitic activity. For instance, modifications to the pyrazole structure can enhance potency against parasites. In a study, certain substituted pyrazoles demonstrated EC50 values as low as 0.025μM against specific parasitic strains, indicating strong biological activity .

2.2 Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in various in vivo models. For example, compounds in the pyrazole class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, crucial mediators in inflammatory processes. In a comparative study, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | EC50/IC50 Values |

|---|---|---|

| Antiparasitic | Inhibition of metabolic pathways | 0.025−0.577μM |

| Anti-inflammatory | COX inhibition | IC50 3.8−40nM |

Case Study 1: Antiparasitic Efficacy

A recent study demonstrated the efficacy of this compound against Trypanosoma brucei, the causative agent of sleeping sickness. The compound was tested in vitro and showed significant reductions in parasite viability at concentrations as low as 0.064μM, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound exhibited dose-dependent inhibition of edema formation, with a maximum effect observed at higher doses, suggesting its utility in treating inflammatory conditions .

4. Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents targeting parasitic infections and inflammatory diseases. Its diverse biological activities warrant further exploration through clinical studies to establish its efficacy and safety profile.

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is unavailable, general pyrazole handling protocols apply. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. For spills, contain using inert absorbents (e.g., vermiculite) and dispose via licensed waste services, as recommended for structurally similar ethyl pyrazole carboxylates . Avoid contact with strong oxidizers due to potential hazardous decomposition (e.g., CO, NOx) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Core formation : Condense substituted hydrazines with β-keto esters to form the pyrazole ring, as seen in analogous methyl pyrazole carboxylate syntheses .

Piperidine coupling : Use nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the piperidin-3-yl group. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Assign peaks using ¹H/¹³C and 2D techniques (e.g., COSY, HSQC) to confirm regiochemistry and piperidine substitution .

- Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns, as demonstrated for related pyrazole esters .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize conformers and improve signal resolution .

- Variable-temperature NMR : Identify coalescence temperatures for overlapping peaks .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies optimize the coupling of the piperidine moiety to the pyrazole core?

- Methodological Answer :

- Catalyst selection : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination, achieving >80% yield in aryl halide coupling .

- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions during esterification .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .

Q. How does the stereochemistry of the piperidine ring affect the compound’s pharmacological activity?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution to isolate (R)- and (S)-piperidine isomers .

- Biological assays : Test isomers against target receptors (e.g., GPCRs) to correlate stereochemistry with IC₅₀ values. For example, analogous pyrazole-piperidine hybrids show 10-fold activity differences between enantiomers .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate interactions with dopamine or serotonin receptors, using PyMOL for visualization .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Train models on pyrazole derivatives with known bioactivity to predict Ki values .

Q. Safety and Environmental Considerations

Q. How should accidental spills of this compound be managed in the laboratory?

- Methodological Answer :

- Containment : Use inert absorbents (e.g., sand, vermiculite) to prevent drainage contamination .

- Decontamination : Wipe surfaces with ethanol/water (70:30) and dispose as hazardous waste .

- Documentation : Report spills per institutional guidelines, referencing SDS protocols for structurally related esters .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 1-piperidin-3-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3 |

InChI Key |

SRSDFUHCMVUJMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2CCCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.